1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen atoms within their ring structure. The specific arrangement of these atoms contributes to the compound's chemical properties and reactivity.
This compound can be synthesized through various chemical reactions involving the appropriate precursors. Its derivatives and related compounds are often studied in academic and industrial research settings due to their interesting electronic and optical properties.
1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene is classified as an organic heterocyclic compound. It contains two oxadiazole rings attached to a benzene core, making it a polycyclic aromatic compound. The presence of tolyl groups further enhances its chemical diversity.
The synthesis of 1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene typically involves the following steps:
The synthesis may require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and catalysts to facilitate reactions while minimizing side products.
The molecular structure of 1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene features:
1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene can participate in various chemical reactions due to its functional groups:
The specific conditions for these reactions will depend on the substituents present and the desired outcome (e.g., synthesis of derivatives or functionalization).
The mechanism by which 1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene exerts its effects in various applications often involves:
Research into its mechanisms often involves spectroscopic techniques (e.g., UV-Vis, fluorescence spectroscopy) to analyze its electronic transitions.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of synthesized compounds.
1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene has potential applications in:
This compound exemplifies the intersection of synthetic chemistry with practical applications in advanced materials and technology.
The compound 1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene is systematically named as 5-(3-methylphenyl)-3-[3-(5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl)phenyl]-1,2,4-oxadiazole according to IUPAC conventions [2] [7]. This nomenclature specifies:
Table 1: Key Identifiers of 1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene
| Property | Value |
|---|---|
| Systematic IUPAC Name | 5-(3-Methylphenyl)-3-[3-(5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl)phenyl]-1,2,4-oxadiazole |
| Molecular Formula | C₂₄H₁₈N₄O₂ |
| Molecular Weight | 394.43 g/mol |
| CAS Registry Number | 1965304-98-6 |
| InChIKey | NXPSQCQOXXITDN-UHFFFAOYSA-N |
| Canonical SMILES | Cc1cccc(-c2nc(-c3cccc(-c4noc(-c5cccc(C)c5)n4)c3)no2)c1 |
The meta-positioning of the methyl group on the tolyl substituents significantly influences electronic and steric properties:
Bis-oxadiazoles exhibit property variations based on linkage geometry and substituent positioning:
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5